N-(2,4-difluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the pyridine moiety: This step often involves nucleophilic substitution reactions.
Attachment of the piperazine ring: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Final functionalization: Introduction of the difluorophenyl group through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyrimidine core.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: KMnO4, H2O2, or other peroxides.
Reducing agents: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide may have applications in:
Medicinal Chemistry: Potential use as a therapeutic agent due to its biological activity.
Biological Research: Studying its effects on various biological pathways and targets.
Chemical Biology: As a tool compound to probe biological systems.
Industrial Chemistry: Potential use in the synthesis of other complex molecules or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. It could involve:
Binding to receptors or enzymes: Inhibiting or activating their function.
Modulating signaling pathways: Affecting cellular processes.
Interacting with DNA or RNA: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide: can be compared with other piperazine derivatives or pyrimidine-based compounds.
Unique Features: The presence of the difluorophenyl group and the specific substitution pattern on the pyrimidine and piperazine rings may confer unique biological activities or chemical properties.
List of Similar Compounds
Piperazine derivatives: Such as this compound.
Pyrimidine-based compounds: Such as 4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N7O/c1-14-25-19(28-18-4-2-3-7-24-18)13-20(26-14)29-8-10-30(11-9-29)21(31)27-17-6-5-15(22)12-16(17)23/h2-7,12-13H,8-11H2,1H3,(H,27,31)(H,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAYTPMSDSBFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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